ARP101 vs. CGS 27023A and Compound a: Superior MMP-2 Inhibitory Potency
ARP101 exhibits significantly higher potency for MMP-2 inhibition compared to the established inhibitors CGS 27023A and a reference compound designated 'compound a'. In standardized enzymatic assays, ARP101 was 24.7 times more potent than CGS 27023A and 15.3 times more potent than compound a . This superior potency can translate to lower effective working concentrations and potentially reduced off-target effects in complex biological systems.
| Evidence Dimension | MMP-2 Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | 0.81 nM |
| Comparator Or Baseline | CGS 27023A (0.7 nM) and compound a (not specified) |
| Quantified Difference | ARP101 is 24.7 times more potent than CGS 27023A and 15.3 times more potent than compound a . |
| Conditions | In vitro enzymatic inhibition assay using purified MMP-2. |
Why This Matters
Higher potency directly impacts experimental design, enabling the use of lower compound concentrations to achieve effective MMP-2 inhibition, which minimizes the risk of solubility issues or off-target effects associated with higher doses.
